![molecular formula C10H16 B025764 5-Ethylbicyclo[2.2.2]oct-2-ene CAS No. 106623-86-3](/img/structure/B25764.png)
5-Ethylbicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylbicyclo[2.2.2]oct-2-ene, also known as Ethyl Norbornene, is an organic compound that belongs to the family of bicyclic compounds. It is a colorless liquid with a pungent odor and is used in various industrial applications.2.2]oct-2-ene, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is not well understood. However, it is known to undergo various chemical reactions, including Diels-Alder reactions and radical reactions. These reactions are dependent on the functional groups present in the compound and the reaction conditions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is its versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, one of the limitations of using 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. One area of interest is its potential use in the development of new materials, such as liquid crystals and supramolecular structures. Additionally, further research is needed to understand the mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential applications in various chemical reactions. Finally, there is a need for more studies on the environmental impact of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is an organic compound with various industrial applications. Its synthesis can be achieved through several methods, and it has been extensively studied for its potential use in various scientific fields. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe to use. Future research should focus on its potential use in the development of new materials and its mechanism of action in chemical reactions.
Synthesemethoden
The synthesis of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene can be achieved through several methods. One of the most common methods is the reaction of ethylcyclopentadiene with ethylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. Other methods include the reaction of ethylcyclopentadiene with acetylene or the reaction of ethylcyclopentadiene with propylene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been extensively studied for its applications in various scientific fields. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been studied for its potential use in the development of new materials, such as liquid crystals and supramolecular structures.
Eigenschaften
CAS-Nummer |
106623-86-3 |
|---|---|
Produktname |
5-Ethylbicyclo[2.2.2]oct-2-ene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
5-ethylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
FTOFVYGLRHSFAM-UHFFFAOYSA-N |
SMILES |
CCC1CC2CCC1C=C2 |
Kanonische SMILES |
CCC1CC2CCC1C=C2 |
Andere CAS-Nummern |
106623-86-3 |
Synonyme |
Bicyclo(2.2.2)oct-2-ene, 5-ethyl-, (1alpha,4alpha,5alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



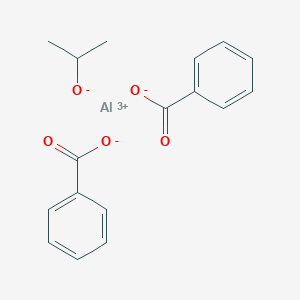
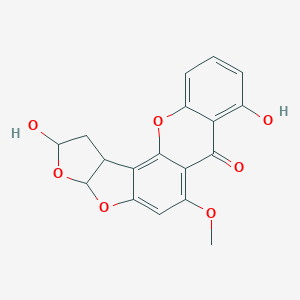
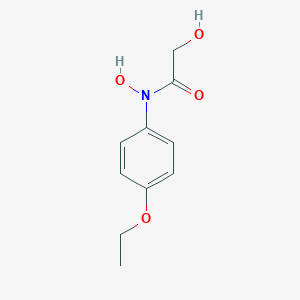
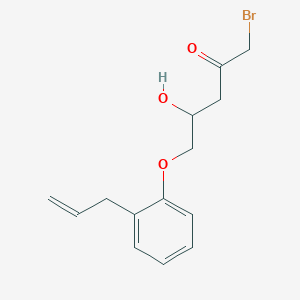
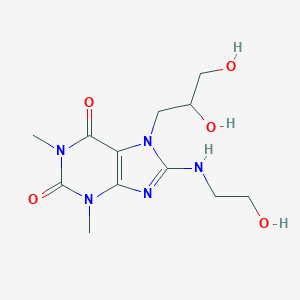
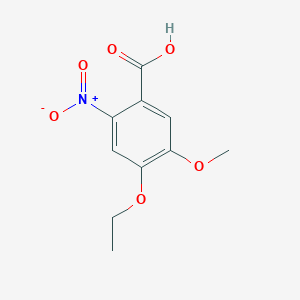
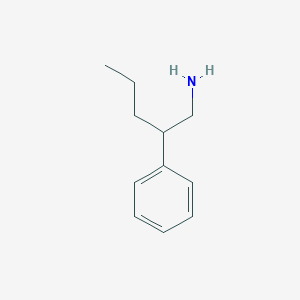
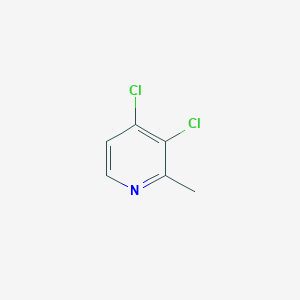
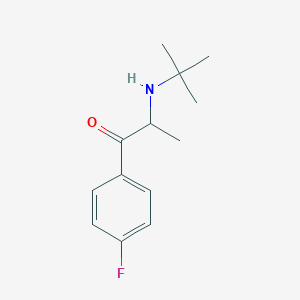
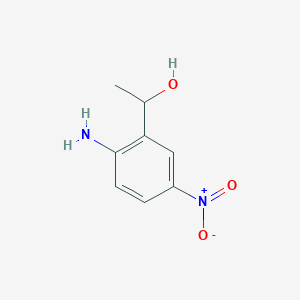
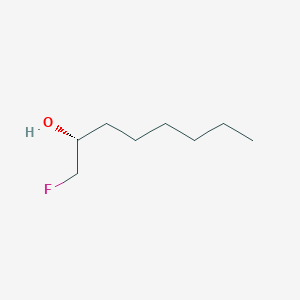
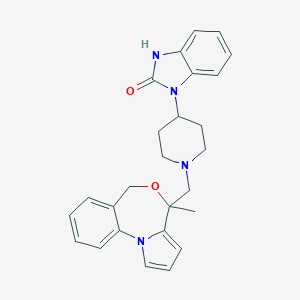
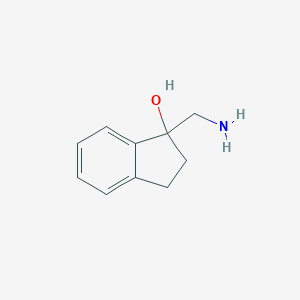
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)